![molecular formula C11H8ClN5 B3334315 1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 6289-04-9](/img/structure/B3334315.png)

1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . Another study reported the synthesis of pyrimidin-4-amine derivatives .Molecular Structure Analysis

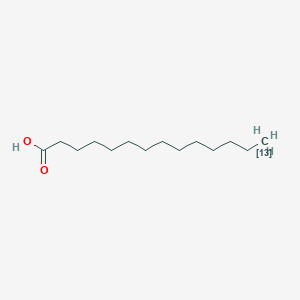

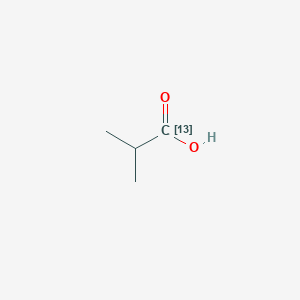

The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS . A study on pyrrolopyrimidine derivatives revealed insights into the structure-activity relationships .Chemical Reactions Analysis

The chemical reactions of similar compounds have been explored in various studies. For instance, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines was reported . Another study described the reactions of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, all the potent compounds from a series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives have a ClogP value less than 4 and molecular weight < 400 .Applications De Recherche Scientifique

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including compounds with 4-chlorophenyl groups, have demonstrated affinity for A1 adenosine receptors. These compounds have been synthesized and tested for receptor affinity, showing that the 3-chlorophenyl group enhances activity, particularly in the N1-position. This indicates potential applications in understanding and manipulating adenosine receptor interactions (Harden, Quinn, & Scammells, 1991).

Synthesis of Derivatives with Amide Moieties

Novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety have been synthesized, demonstrating the chemical versatility of these compounds. This process involved condensation reactions and the molecular structures were determined by X-ray diffraction, suggesting potential for tailored molecular design in research applications (Liu et al., 2016).

Potential Antimicrobial and Anticancer Agents

Compounds derived from 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown promise as potential antimicrobial and anticancer agents. These compounds have been synthesized and characterized, with some exhibiting higher anticancer activity than standard reference drugs, highlighting their potential in medical research and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Nucleophilic Substitution and Pharmacological Activities

Studies on the nucleophilic substitution of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines have revealed the formation of functionally diverse compounds with various pharmacological activities. This research highlights the potential for creating a wide range of bioactive compounds by manipulating the molecular structure of pyrazolo[3,4-d]pyrimidines (Ogurtsov & Rakitin, 2021).

Synthesis of Pyrazolo[1,5-a] Pyrimidines

The synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives demonstrates the structural diversity achievable with pyrazolo[3,4-d]pyrimidines. These compounds have shown excellent biological activities, indicating their potential in various medical and scientific applications (Li-feng, 2011).

Benzimidazole Derivatives and Heterocyclic Synthesis

Research on benzimidazole derivatives linked to pyrazolo[3,4-d]pyrimidines has expanded the scope of heterocyclic synthesis. These studies have led to a range of novel compounds with potential applications in various fields of chemical and pharmaceutical research (Fikry et al., 2015).

Antitumor Activity

Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antitumor activity. For instance, specific compounds showed potent activity across different cell lines, highlighting their potential in cancer research and therapy (Kandeel et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in regulating cellular processes such as cell division, gene expression, and metabolism.

Mode of Action

This interaction can alter the conformation of the target proteins, potentially inhibiting their activity and leading to changes in the cellular processes they regulate .

Biochemical Pathways

The compound’s interaction with its targets affects the cAMP-dependent protein kinase pathway. This pathway plays a key role in cellular signal transduction, influencing processes such as cell growth, differentiation, and survival

Pharmacokinetics

It is known that the compound’s lipophilicity allows it to easily diffuse into cells

Result of Action

It has been suggested that the compound may have antitumor properties . It has been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Orientations Futures

The future directions of similar compounds have been suggested. For instance, one study highlighted the potential of a unique compound for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . Another study suggested that the chemistry of pyrimidopyrimidines has gained great importance due to their biological potential .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to interact with various enzymes and proteins. For instance, it has been found to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been shown to have in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . Moreover, it has demonstrated anticancer activity against various cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to show pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, the compound has shown inhibition of tumor growth in a breast cancer xenograft model after oral dosing .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized. It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRNCDBHKIJOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277763 | |

| Record name | 1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6289-04-9 | |

| Record name | NSC11622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC3955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

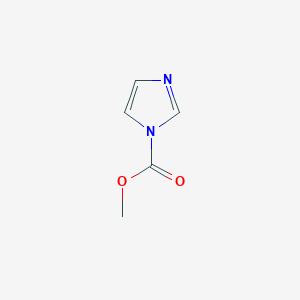

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

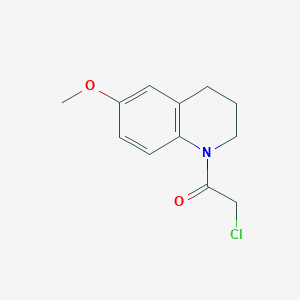

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.